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Compound of Interest

Compound Name: Erdafitinib

Cat. No.: B607360 Get Quote

A detailed examination of two pan-FGFR inhibitors, Erdafitinib and Rogaratinib, reveals

distinct pharmacokinetic characteristics that are crucial for researchers and drug development

professionals. This guide provides a comprehensive comparison of their absorption,

distribution, metabolism, and excretion (ADME) profiles, supported by experimental data and

methodologies.

Erdafitinib, an oral pan-fibroblast growth factor receptor (FGFR) inhibitor, is approved for the

treatment of locally advanced or metastatic urothelial carcinoma in patients with susceptible

FGFR3 or FGFR2 genetic alterations.[1] Rogaratinib is another potent and selective oral pan-

FGFR inhibitor that has been investigated in clinical trials for various advanced cancers.[2][3]

Both drugs target the FGFR signaling pathway, which, when dysregulated, can drive the growth

of various tumors.

Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for Erdafitinib and

Rogaratinib based on available clinical and preclinical data.
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Pharmacokinet
ic Parameter

Erdafitinib (in
Humans)

Rogaratinib (in
Humans)

Rogaratinib (in
Rats)

Rogaratinib (in
Dogs)

Absorption

Time to

Maximum

Concentration

(Tmax)

2 - 4 hours[4] - - -

Distribution

Protein Binding

>99%,

preferentially to

alpha-1-acid

glycoprotein[1]

- - -

Volume of

Distribution (Vd)
- - 0.54 L/kg (IV)[5] 1.2 L/kg (IV)[5]

Metabolism

Primary

Metabolizing

Enzymes

CYP2C9 (39%)

and CYP3A4

(20%)[1]

- - -

Excretion

Route of

Elimination

69% in feces

(19%

unchanged),

19% in urine

(13%

unchanged)[1]

- - -

Elimination

Total Apparent

Oral Clearance
0.200 L/h[4] -

0.78 L/hr/kg (IV)

[5]

0.36 L/h/kg (IV)

[5]

Terminal Half-life

(t½)
76.4 hours[4] 12.7 hours[5] 4.5 hours (PO)[5] 3.8 hours (PO)[5]
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Bioavailability

Oral

Bioavailability
- - 46%[5] 35%[5]

Signaling Pathway and Experimental Workflow
Both Erdafitinib and Rogaratinib exert their therapeutic effects by inhibiting the FGFR

signaling pathway. The diagram below illustrates the mechanism of action of these pan-FGFR

inhibitors.
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Caption: FGFR signaling pathway and the inhibitory action of Erdafitinib and Rogaratinib.

A typical experimental workflow for characterizing the pharmacokinetic profile of a drug like

Erdafitinib or Rogaratinib is depicted in the following diagram.
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Caption: A generalized workflow for a pharmacokinetic study.

Experimental Protocols
Erdafitinib Pharmacokinetic Studies:

The pharmacokinetic profile of erdafitinib has been characterized through several clinical

studies, including a population pharmacokinetic (PK) model developed from data pooled from

six clinical trials involving both healthy volunteers and cancer patients.[4]
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Study Design: These studies typically involve single- and multiple-dose administrations of

erdafitinib. For instance, a phase 1 dose-escalation study enrolled patients who received

erdafitinib at doses ranging from 2 mg to 12 mg daily.[6]

Sample Collection: Serial blood samples are collected at various time points post-dose to

determine the plasma concentration of erdafitinib over time.[6]

Bioanalytical Method: While specific details of the assay are often proprietary, the

determination of erdafitinib concentrations in plasma is typically performed using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]

Data Analysis: Pharmacokinetic parameters such as Tmax, Cmax, AUC (area under the

curve), clearance, and half-life are calculated using non-compartmental analysis.[4]

Population PK models are also developed to characterize the drug's behavior in the body

and identify sources of variability.[4]

Rogaratinib Pharmacokinetic Studies:

The pharmacokinetic data for rogaratinib is primarily derived from preclinical studies in animals

and a first-in-human phase 1 clinical trial.[3][5]

Preclinical Studies:

Animals: Studies were conducted in rats and dogs to determine the pharmacokinetic

profile following both intravenous (IV) and oral (PO) administration.[5]

Parameters Measured: Key parameters such as blood clearance, volume of distribution,

oral bioavailability, and terminal half-life were determined.[5]

Clinical Studies:

Study Design: A phase 1 dose-escalation and dose-expansion study was conducted in

adult patients with advanced cancers.[3] Patients received rogaratinib orally twice daily in

continuous 21-day cycles at doses ranging from 50-800 mg.[2]

Sample Collection and Analysis: Plasma samples were collected to assess the

pharmacokinetic profile of rogaratinib.[8] The specific bioanalytical methods used are not
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detailed in the provided results.

Data Analysis: Pharmacokinetic parameters, including the average plasma half-life, were

determined from the collected data.[5]

Discussion
The available data highlights key differences in the pharmacokinetic profiles of Erdafitinib and

Rogaratinib. Erdafitinib exhibits a longer terminal half-life in humans (approximately 76.4

hours) compared to Rogaratinib (approximately 12.7 hours).[4][5] This longer half-life for

Erdafitinib suggests a less frequent dosing schedule may be possible.

Erdafitinib is primarily metabolized by CYP2C9 and CYP3A4, indicating a potential for drug-

drug interactions with inhibitors or inducers of these enzymes.[1] The metabolic pathways for

Rogaratinib in humans have not been as extensively detailed in the provided search results.

The route of excretion for Erdafitinib is well-characterized, with the majority of the dose

eliminated in the feces.[1] Similar detailed mass balance data for Rogaratinib in humans is not

as readily available from the provided search results.

It is important to note that the comparison is somewhat limited by the different stages of

development and the nature of the available data. Much of the detailed pharmacokinetic data

for Rogaratinib is from preclinical studies, while Erdafitinib has more extensive clinical data

due to its approved status. Further head-to-head clinical studies would be necessary for a more

direct and definitive comparison of their pharmacokinetic profiles in humans.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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